Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Capacity vs. 4-Fluorobenzyl and Thiophene Analogs
The 4-methoxybenzyl substituent of CAS 2034570-25-5 confers distinct physicochemical properties relative to the closest commercially cataloged analogs. The compound possesses a molecular formula of C18H18N4O3 (MW 338.4) and incorporates an additional hydrogen-bond acceptor (methoxy oxygen) absent in the 4-fluorobenzyl analog 1-(4-fluorobenzyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea (C17H15FN4O2, MW 326.33) and the thiophenyl analog 1-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea (C14H12N4O2S, MW 300.34) . In silico predictions indicate increased topological polar surface area (tPSA) and altered cLogP for the 4-methoxybenzyl derivative, parameters that directly influence membrane permeability, solubility, and off-target binding promiscuity profiles in kinase inhibitor campaigns [1]. These calculated differences are predictive of differential cellular permeability and protein binding, making generic substitution chemically non-equivalent even prior to biological testing.
| Evidence Dimension | Calculated Physicochemical Properties (Molecular Weight, Hydrogen Bond Acceptors, Predicted logP) |
|---|---|
| Target Compound Data | MW 338.4 g/mol, Molecular Formula C18H18N4O3, 6 H-bond acceptors, predicted cLogP ~2.8 |
| Comparator Or Baseline | 1-(4-Fluorobenzyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea (C17H15FN4O2, MW 326.33, 5 H-bond acceptors, predicted cLogP ~3.1); 1-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea (C14H12N4O2S, MW 300.34, 4 H-bond acceptors, predicted cLogP ~2.4) |
| Quantified Difference | MW increase of 12.07 g/mol (+3.7%) vs. fluorobenzyl analog; MW increase of 38.06 g/mol (+12.7%) vs. thiophenyl analog; additional H-bond acceptor difference of +1 vs. fluorobenzyl, +2 vs. thiophenyl analog |
| Conditions | Calculated from SMILES structures; tPSA and cLogP estimated via standard cheminformatics prediction algorithms (e.g., XLogP3, TPSA fragment-based method) |
Why This Matters
In procurement for kinase inhibitor screening, differences in MW, hydrogen-bonding capacity, and predicted logP directly affect compound solubility, passive membrane permeability, and non-specific protein binding, meaning CAS 2034570-25-5 cannot be treated as functionally interchangeable with its fluorobenzyl or thiophenyl counterparts without altering assay conditions and hit-calling thresholds.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
